Cas no 879896-48-7 (1-Methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde)

1-Methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde is a heterocyclic aldehyde compound featuring a pyrazole core substituted with a thienyl group and a formyl functional group. This structure imparts reactivity suitable for further synthetic modifications, making it a valuable intermediate in organic and medicinal chemistry. The presence of both pyrazole and thiophene moieties enhances its potential for applications in pharmaceuticals, agrochemicals, and material science. Its aldehyde group allows for versatile derivatization, including condensation and nucleophilic addition reactions. The compound's well-defined structure and stability under standard conditions ensure consistent performance in synthetic workflows. It is particularly useful in the development of biologically active molecules due to its pharmacophore-like properties.
1-Methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde structure
879896-48-7 structure
Product Name:1-Methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde
CAS No:879896-48-7
MF:C9H8N2OS
MW:192.237620353699
CID:719584
PubChem ID:18525809
Update Time:2025-06-07

1-Methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-5-carboxaldehyde,1-methyl-3-(2-thienyl)-
    • 1-Methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde
    • 2-methyl-5-thiophen-2-ylpyrazole-3-carbaldehyde
    • MFCD08435884
    • 1-METHYL-3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBALDEHYDE
    • AKOS006222478
    • MB06110
    • PS-6189
    • DTXSID90594564
    • 1-methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde, AldrichCPR
    • FT-0741320
    • 1-Methyl-3-thien-2-yl-1H-pyrazole-5-carboxaldehyde
    • CS-0315492
    • 1-Methyl-3-(thien-2-yl)-1H-pyrazole-5-carboxaldehyde
    • 879896-48-7
    • DB-077161
    • Inchi: 1S/C9H8N2OS/c1-11-7(6-12)5-8(10-11)9-3-2-4-13-9/h2-6H,1H3
    • InChI Key: RKARRIJZFBGKSH-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1C=C(C=O)N(C)N=1

Computed Properties

  • Exact Mass: 192.03573406g/mol
  • Monoisotopic Mass: 192.03573406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 63.1Ų

Experimental Properties

  • Density: 1.3
  • Melting Point: 76 °C
  • Boiling Point: 355.9°C at 760 mmHg
  • Flash Point: 169°C
  • Refractive Index: 1.663

1-Methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde Security Information

  • Hazard Statement: Harmful
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

1-Methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Apollo Scientific
OR9283-1g
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PS-6189-1MG
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879896-48-7 >97%
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Key Organics Ltd
PS-6189-5MG
1-Methyl-3-(thien-2-yl)-1H-pyrazole-5-carboxaldehyde
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Key Organics Ltd
PS-6189-10MG
1-Methyl-3-(thien-2-yl)-1H-pyrazole-5-carboxaldehyde
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PS-6189-20MG
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